Ammonium hexachlororhodate(III)

描述

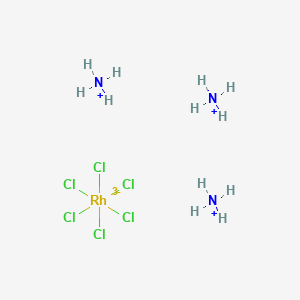

Ammonium hexachlororhodate(III) (chemical formula: (NH₄)₃[RhCl₆], CAS: 15336-18-2) is a coordination compound comprising a rhodium(III) center surrounded by six chloride ligands, forming an octahedral [RhCl₆]³⁻ anion. The ammonium cations (NH₄⁺) balance the charge. Key properties include:

- Molecular weight: 369.74 g/mol .

- Rhodium content: ~27.5% .

- Appearance: Red crystalline solid .

- Synthesis: Typically prepared by reacting rhodium(III) chloride (RhCl₃) with ammonium chloride in hydrochloric acid .

This compound is notable in materials science for its role in synthesizing rhodium-based catalysts and nanomaterials . Biomedical studies highlight its immunosuppressive effects, such as reducing cytokine production (e.g., IFN-γ, TNF-α) in immune cells .

准备方法

Traditional Synthesis from Rhodium Trichloride and Ammonium Chloride

The most widely documented method involves the direct reaction of rhodium trichloride (RhCl₃·xH₂O) with excess ammonium chloride (NH₄Cl) in acidic aqueous media. This approach capitalizes on the high solubility of RhCl₃ in hydrochloric acid and the ligand-rich environment provided by NH₄Cl .

Reaction Stoichiometry and Conditions

The synthesis follows the stoichiometric equation:

Key parameters include:

-

Molar ratio : A 1:3 ratio of RhCl₃ to NH₄Cl ensures complete ligand substitution.

-

Acidity : Concentrated HCl (3–6 M) suppresses hydrolysis of the [RhCl₆]³⁻ complex .

-

Temperature : Evaporation at 60–80°C accelerates crystallization while minimizing side reactions .

Procedure and Isolation

-

Dissolution : RhCl₃·xH₂O (0.25 g) is dissolved in minimal hot 3 M HCl.

-

NH₄Cl addition : Saturated NH₄Cl solution (2 mL) is introduced under stirring.

-

Evaporation : The mixture is heated to 70°C until reduced to 30% volume, yielding red crystalline precipitates .

-

Purification : Crystals are filtered, washed with cold NH₄Cl solution, and dried under vacuum .

This method achieves yields exceeding 85%, with purity confirmed via chloride ion titration .

Alternative Synthesis via Hexachlororhodic Acid

An alternative route employs hexachlororhodic acid (H₃[RhCl₆]) as the rhodium source, bypassing the hygroscopic limitations of RhCl₃·xH₂O .

Preparation of H₃[RhCl₆]

H₃[RhCl₆] is generated by dissolving metallic rhodium in aqua regia, followed by repeated evaporation with HCl to eliminate nitric acid residues :

Ammonium Salt Formation

The acid is neutralized with NH₄Cl in a 1:3 molar ratio:

This exothermic reaction proceeds at room temperature, with product isolation mirroring the traditional method .

Hydrothermal Synthesis for Anhydrous Form

Anhydrous (NH₄)₃[RhCl₆] is critical for high-temperature applications but is challenging to isolate due to the compound’s hygroscopicity.

Dehydration Protocol

-

Hydrate precursor : (NH₄)₃[RhCl₆]·H₂O is synthesized via traditional methods.

-

Thermal treatment : The hydrate is heated at 100°C under vacuum (10⁻³ mbar) for 24 hours, yielding a water-free product .

Characterization :

-

IR spectroscopy : Loss of O–H stretches (3560 cm⁻¹) confirms dehydration .

-

XRD : Diffraction patterns match the cubic space group Fm-3m, with lattice parameter a = 10.42 Å .

Quality Control and Analytical Methods

Spectroscopic Characterization

-

IR spectroscopy : Key peaks include ν(Rh–Cl) at 325 cm⁻¹ and δ(Cl–Rh–Cl) at 185 cm⁻¹ .

-

Raman spectroscopy : Strong ν₁(Rh–Cl) mode at 339 cm⁻¹ confirms octahedral symmetry .

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Solubility in water | 12.7 g/L | 25°C, 3 M HCl |

| Thermal stability | Decomposes at 210°C | N₂ atmosphere |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| RhCl₃ + NH₄Cl | 85–90 | 98 | Scalability | Hygroscopic intermediates |

| H₃[RhCl₆] + NH₄Cl | 78–82 | 95 | Avoids RhCl₃ hydration | Requires aqua regia step |

| Hydrothermal dehydration | 70–75 | 99 | Anhydrous product | Energy-intensive |

Industrial and Research Applications

While beyond preparation scope, applications contextualize method selection:

化学反应分析

Types of Reactions: : Ammonium hexachlororhodate(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state rhodium compounds.

Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions typically involve the use of ligands such as phosphines, amines, and thiols under controlled conditions.

Major Products

Oxidation: Higher oxidation state rhodium compounds.

Reduction: Lower oxidation state rhodium compounds.

Substitution: Various rhodium complexes with different ligands.

科学研究应用

Applications Overview

| Application | Description |

|---|---|

| Organic Synthesis | Serves as a precursor for synthesizing various organic compounds. |

| Pharmaceuticals | Utilized in the development of pharmaceutical intermediates. |

| Catalysis | Functions as a catalyst in chemical reactions, particularly in hydrogenation. |

| Agrochemicals | Used in creating agrochemical products that enhance agricultural productivity. |

Organic Synthesis

Ammonium hexachlororhodate(III) is employed as a raw material in organic synthesis. Its ability to act as a source of rhodium ions makes it valuable for producing rhodium-based complexes that are essential in various organic reactions, including cross-coupling reactions and C-H activation processes .

Pharmaceuticals

In the pharmaceutical industry, this compound is used to synthesize intermediates required for drug formulation. Its role as a catalyst can facilitate the formation of complex molecular structures that are often challenging to achieve through traditional methods .

Catalysis

One of the most significant applications of ammonium hexachlororhodate(III) lies in catalysis. It has been shown to effectively catalyze hydrogenation reactions, which are crucial for converting unsaturated compounds into saturated ones. This property is particularly useful in the production of fine chemicals and pharmaceuticals .

Agrochemicals

The compound is also relevant in the agrochemical sector, where it contributes to the synthesis of fertilizers and pesticides. Its effectiveness in promoting crop growth through enhanced nutrient uptake is an area of ongoing research .

Case Study 1: Catalytic Hydrogenation

A study demonstrated that ammonium hexachlororhodate(III) could be used as a catalyst for the hydrogenation of alkenes and alkynes, resulting in high yields of the corresponding alkanes. The reaction conditions were optimized to maximize efficiency, showcasing its potential in industrial applications .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research involving the synthesis of an important pharmaceutical intermediate highlighted the utility of ammonium hexachlororhodate(III) as a catalyst. The study reported improved reaction rates and yields compared to traditional methods, indicating its effectiveness in pharmaceutical applications .

作用机制

The mechanism of action of ammonium hexachlororhodate(III) involves its ability to form complexes with various ligands. These complexes can interact with molecular targets such as enzymes and DNA, leading to various biochemical effects. The pathways involved depend on the specific ligands and the biological context in which the compound is used .

相似化合物的比较

Comparison with Similar Hexachlororhodate(III) Compounds

Alkali Metal Salts

Sodium Hexachlororhodate(III) (Na₃[RhCl₆])

- Molecular weight : 384.59 g/mol .

- Rhodium content : ~26.8% (calculated from formula).

- Appearance : Red powder .

- Applications: Precursor for Rh@Au core-shell nanocrystals and co-catalysts in photocatalytic water splitting .

- Safety : Hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation) .

Potassium Hexachlororhodate(III) (K₃[RhCl₆])

- Molecular weight : 432.92 g/mol .

- Rhodium content : ~23.3% .

- Appearance : Red crystalline hydrate (K₃[RhCl₆]·nH₂O) .

- Applications : Used in electrocatalysis and as a benchmark compound for structural studies .

Key Differences :

- Solubility : Sodium and potassium salts are more water-soluble than the ammonium analogue due to smaller cation size and higher ionic strength.

- Stability : Ammonium salts may decompose at lower temperatures compared to alkali metal salts due to NH₄⁺ volatility.

Organic-Ammonium Hybrids

Tris(guanidinium) Hexachlororhodate(III) Monohydrate ([C(NH₂)₃]₃[RhCl₆]·H₂O)

- Crystal system : Triclinic (space group P), with lattice parameters a = 7.6013 Å, b = 8.6912 Å, c = 15.956 Å .

- Hydrogen bonding : Forms a 3D network linking [RhCl₆]³⁻, guanidinium ions, and water .

- Synthesis : Reacts RhCl₃ with guanidine hydrochloride in HCl .

Bis(1,6-diammoniohexane) Tetraaquahydrogen Hexachlororhodate(III) ([H₃N(CH₂)₆NH₃]₂[H₉O₄][RhCl₆]Cl₂)

- Structure: Chain-like [H₉O₄]⁺ ions enclosed in a porous organic-inorganic framework .

- Space group : Orthorhombic (Pbca) with Z = 8 .

- Applications : Model for studying proton-conducting materials .

Comparison with Ammonium Hexachlororhodate(III) :

- Cation flexibility : Organic cations (e.g., guanidinium, diammonioalkanes) enable tailored hydrogen-bonded frameworks, unlike rigid NH₄⁺ .

- Thermal stability : Hybrids with bulky organic cations exhibit higher decomposition temperatures (>200°C) .

Other Transition Metal Analogues

Structural Contrasts :

- Coordination geometry : [RhCl₆]³⁻ is isostructural with [IrCl₆]³⁻ but differs in redox behavior (Rh³⁺ is less oxidizing than Ir³⁺) .

- Applications : Platinum analogues are widely used in catalysis, whereas rhodium compounds are niche materials for specialized redox reactions .

Table 1: Comparative Properties of Hexachlororhodate(III) Salts

*Calculated based on formula.

Research Implications

Ammonium hexachlororhodate(III) and its analogues demonstrate versatility across disciplines:

生物活性

Ammonium hexachlororhodate(III), with the chemical formula , is a coordination compound of rhodium that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

- Molecular Formula :

- Molecular Weight : 369.74 g/mol (anhydrous)

- Physical Form : Dark red powder

- Solubility : Soluble in water; hygroscopic in nature

Synthesis

The synthesis of ammonium hexachlororhodate(III) typically involves the reaction of rhodium chloride with ammonium chloride in an aqueous solution. The process can be summarized as follows:

- Dissolve rhodium chloride in a minimal amount of hot water.

- Add saturated ammonium chloride solution.

- Heat the mixture to promote crystallization.

- Isolate the resulting dark-orange crystals through filtration and drying.

This method yields high-purity crystals suitable for further study and application .

Anticancer Potential

Research indicates that ammonium hexachlororhodate(III) may exhibit anticancer properties, akin to other rhodium complexes. A study highlighted its role as a catalyst in polymerization reactions, which are essential in developing novel therapeutic agents . The compound's ability to coordinate with biological molecules suggests potential mechanisms for inhibiting cancer cell proliferation.

The biological activity of ammonium hexachlororhodate(III) is primarily attributed to its interaction with cellular components:

- Coordination Chemistry : The octahedral geometry allows it to bind effectively with biomolecules, potentially disrupting cellular processes.

- Catalytic Properties : It acts as a catalyst in various organic reactions, which could lead to the formation of biologically active compounds.

Case Studies

Comparative Analysis

A comparative analysis of ammonium hexachlororhodate(III) with other metal complexes reveals its unique properties:

| Compound Name | Metal Ion | Coordination Environment | Key Features |

|---|---|---|---|

| Ammonium Hexachlororhodate(III) | Rhodium | Octahedral | Potential anticancer activity |

| Tetraammineplatinum(II) sulfate | Platinum | Octahedral | Known for anti-cancer properties |

| Potassium tris(sulfato-O,O')cobaltate(II) | Cobalt | Octahedral | Exhibits magnetic properties |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ammonium hexachlororhodate(III) in high purity for crystallographic studies?

Ammonium hexachlororhodate(III) is typically synthesized by reacting rhodium(III) chloride with ammonium chloride in concentrated hydrochloric acid. A diffusion-controlled crystallization method is recommended to obtain single crystals suitable for X-ray diffraction. For example, mixing solutions of triethylenetetrammonium chloride and rhodium trichloride under controlled pH yields microcrystalline products, with slow crystallization enhancing crystal quality . Elemental analysis and IR spectroscopy should confirm the absence of impurities, particularly residual chloride ions or organic byproducts .

Q. How is the octahedral geometry of the [RhCl₆]³⁻ anion verified experimentally?

The octahedral coordination of Rh³⁺ in [RhCl₆]³⁻ is confirmed via single-crystal X-ray diffraction (SCXRD). Key metrics include Rh–Cl bond lengths (2.33–2.37 Å) and Cl–Rh–Cl angles (close to 90°), which align with ideal octahedral symmetry. Deviations >0.02 Å in bond lengths or >2° in angles may indicate lattice strain or hydrogen bonding interference . SCXRD data for [C(NH₂)₃]₃[RhCl₆]·H₂O, for instance, shows Rh–Cl distances of 2.343(1)–2.370(1) Å .

Q. What are the primary applications of ammonium hexachlororhodate(III) in inorganic-organic hybrid materials?

The compound serves as a precursor for designing hybrid materials with tailored hydrogen-bonding networks. Its [RhCl₆]³⁻ anion interacts with organic cations (e.g., triethylenetetrammonium) via N–H···Cl bonds, forming 3D frameworks. These materials are studied for their potential in catalysis or as templates for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of ammonium hexachlororhodate(III) derivatives?

Weak N–H···Cl interactions (N–Cl distances: 3.165–3.267 Å) between the [RhCl₆]³⁻ anion and ammonium cations stabilize the crystal lattice. In [H₃N(CH₂)₂(NH₂(CH₂)₂)₂NH₃][RhCl₆]Cl, each cation forms ten hydrogen bonds, saturating donor sites and preventing lattice collapse. These networks also affect solubility: stronger hydrogen bonds reduce solubility in polar solvents, complicating recrystallization . IR spectroscopy (N–H stretching frequencies: 3200–3350 cm⁻¹) quantifies bond strength .

Q. What challenges arise in electrochemical studies of ammonium hexachlororhodate(III), and how are they mitigated?

The compound’s redox behavior is sensitive to moisture and oxygen. Electrochemical measurements (cyclic voltammetry) require anhydrous conditions and inert atmospheres. For example, the reduction potential of [RhCl₆]³⁻ is +0.44 V vs. SHE, but competing side reactions (e.g., chloride dissociation) can distort results. Stabilizing the electrolyte with ligands like NH₄⁺ or using non-aqueous solvents (e.g., acetonitrile) improves reproducibility .

Q. How does the choice of counterion affect the crystallographic packing of hexachlororhodate(III) salts?

Bulky organic cations (e.g., guanidinium) induce non-cubic packing due to steric effects. In contrast, smaller cations (e.g., NH₄⁺) favor pseudo-face-centered cubic arrangements resembling NaCl structures. For [C(NH₂)₃]₃[RhCl₆]·H₂O, triclinic symmetry (space group P1) arises from asymmetric hydrogen bonding between guanidinium ions and [RhCl₆]³⁻, reducing lattice symmetry .

Q. What methodological approaches resolve contradictions in thermal stability data for ammonium hexachlororhodate(III)?

Discrepancies in decomposition temperatures (e.g., 900°C for Na₃[RhCl₆]·12H₂O vs. lower for NH₄⁺ salts) stem from hydration state and cation volatility. Thermogravimetric analysis (TGA) under argon reveals stepwise mass loss: initial H₂O evaporation (<150°C), followed by NH₃ release (200–300°C), and final RhCl₃ decomposition (>500°C). Differential scanning calorimetry (DSC) identifies exothermic peaks correlated with phase transitions .

Q. Methodological Recommendations

- Crystallization: Use slow evaporation or diffusion methods to grow large single crystals. Monitor pH to prevent hydrolysis of [RhCl₆]³⁻ .

- Spectroscopy: Combine IR (N–H/Cl interactions) and UV-Vis (d-d transitions of Rh³⁺ at ~450 nm) for structural validation .

- Electrochemistry: Employ glovebox-prepared solutions and Ag/AgCl reference electrodes to minimize artifacts .

属性

IUPAC Name |

triazanium;hexachlororhodium(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYBYILSUWBHM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12N3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder, soluble in water; [MSDSonline] | |

| Record name | Ammonium hexachlororhodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15336-18-2 | |

| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium hexachlororhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。